molecular formula C13H23NO4 B1588250 Ethyl 1-Boc-piperidine-2-carboxylate CAS No. 362703-48-8

Ethyl 1-Boc-piperidine-2-carboxylate

Cat. No. B1588250
M. Wt: 257.33 g/mol
InChI Key: KBDNAOCLKIBYPH-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-piperidine-2-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is an impurity of Avibactam, a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases .


Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 1-Boc-piperidine-2-carboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 1-Boc-piperidine-2-carboxylate consists of a piperidine ring which bears a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-Boc-piperidine-2-carboxylate are not detailed in the search results, it is noted that 1-Boc-piperazine, a related compound, undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

Ethyl 1-Boc-piperidine-2-carboxylate has a molar mass of 257.33 g/mol. It has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 323.9±35.0 °C. The compound has a flash point of 149.7°C and a vapor pressure of 0.000254mmHg at 25°C. Its refractive index is 1.473 .

Scientific Research Applications

Synthesis of Pharmaceuticals and Biological Studies

  • Cancer Research : Ethyl 1-Boc-piperidine-2-carboxylate derivatives have been explored for their potential as anticancer agents. For instance, compounds synthesized from piperidine-4-carboxylic acid ethyl ester have shown promise in cytotoxicity assays against cancer cells (Rehman et al., 2018).
  • Therapeutic Applications : Piperidine derivatives, including 1-Boc-piperidine, have been minimally characterized for potential therapeutic applications, such as reducing binge-eating behavior and anxiety in animal models (Guzmán-Rodríguez et al., 2021).

Chemical Synthesis and Reaction Development

  • New Reaction Mechanisms : Ethyl 1-Boc-piperidine-2-carboxylate and similar compounds have been used to develop new chemical reactions, such as a phosphine-catalyzed annulation for synthesizing highly functionalized tetrahydropyridines (Zhu et al., 2003).
  • Synthetic Methodologies : These compounds have been used in various synthetic methodologies for creating new chemical entities, such as the synthesis of piperidine substituted benzothiazole derivatives, which have shown potential antibacterial and antifungal properties (Shafi et al., 2021).

Organic Chemistry Research

  • Chemical Structure Analysis : Studies have been conducted on the structural analysis of complexes formed by derivatives of Ethyl 1-Boc-piperidine-2-carboxylate with various metal ions, contributing to a deeper understanding of molecular interactions and bonding (Prakash et al., 2014).
  • Exploring Chemical Properties : Research on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has provided insights into the formation of quaternary stereocenters, an important aspect in the synthesis of pharmaceutically relevant compounds (Sheikh et al., 2012).

Safety And Hazards

Ethyl 1-Boc-piperidine-2-carboxylate is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidines, including Ethyl 1-Boc-piperidine-2-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNAOCLKIBYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408125
Record name Ethyl 1-Boc-piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Boc-piperidine-2-carboxylate

CAS RN

362703-48-8
Record name Ethyl 1-Boc-piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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